N-{4-[(methylcarbamoyl)methyl]-1,3-thiazol-2-yl}-5,6,7,8-tetrahydroquinazoline-4-carboxamide
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Overview
Description
N-{4-[(methylcarbamoyl)methyl]-1,3-thiazol-2-yl}-5,6,7,8-tetrahydroquinazoline-4-carboxamide is a complex organic compound that belongs to the class of quinazoline derivatives. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(methylcarbamoyl)methyl]-1,3-thiazol-2-yl}-5,6,7,8-tetrahydroquinazoline-4-carboxamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of a suitable α-haloketone with thiourea under basic conditions.
Quinazoline Ring Formation: The quinazoline ring is often formed by the cyclization of an anthranilic acid derivative with a suitable aldehyde or ketone.
Coupling of the Thiazole and Quinazoline Rings: The thiazole and quinazoline rings are then coupled through a condensation reaction, often using a coupling reagent such as dicyclohexylcarbodiimide (DCC).
Introduction of the Methylamino Group: The methylamino group is introduced through reductive amination, where the corresponding ketone is reacted with methylamine in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This often includes the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms in the quinazoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-{4-[(methylcarbamoyl)methyl]-1,3-thiazol-2-yl}-5,6,7,8-tetrahydroquinazoline-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cell proliferation.
Biology: The compound is used in studies related to enzyme inhibition and protein binding.
Pharmacology: It is investigated for its potential therapeutic effects in treating diseases such as cancer and neurodegenerative disorders.
Industry: The compound may be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N-{4-[(methylcarbamoyl)methyl]-1,3-thiazol-2-yl}-5,6,7,8-tetrahydroquinazoline-4-carboxamide involves the inhibition of specific enzymes, such as tyrosine kinases, which play a crucial role in cell signaling pathways. By inhibiting these enzymes, the compound can interfere with cell proliferation and induce apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- N-[4-[2-(Dimethylamino)-2-oxoethyl]-1,3-thiazol-2-yl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide
- N-[4-[2-(Ethylamino)-2-oxoethyl]-1,3-thiazol-2-yl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide
Uniqueness
N-{4-[(methylcarbamoyl)methyl]-1,3-thiazol-2-yl}-5,6,7,8-tetrahydroquinazoline-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activity. The presence of the methylamino group, in particular, enhances its ability to interact with certain molecular targets, making it a promising candidate for further research and development.
Properties
IUPAC Name |
N-[4-[2-(methylamino)-2-oxoethyl]-1,3-thiazol-2-yl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O2S/c1-16-12(21)6-9-7-23-15(19-9)20-14(22)13-10-4-2-3-5-11(10)17-8-18-13/h7-8H,2-6H2,1H3,(H,16,21)(H,19,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOSWUVTTWNHWHH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CC1=CSC(=N1)NC(=O)C2=NC=NC3=C2CCCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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